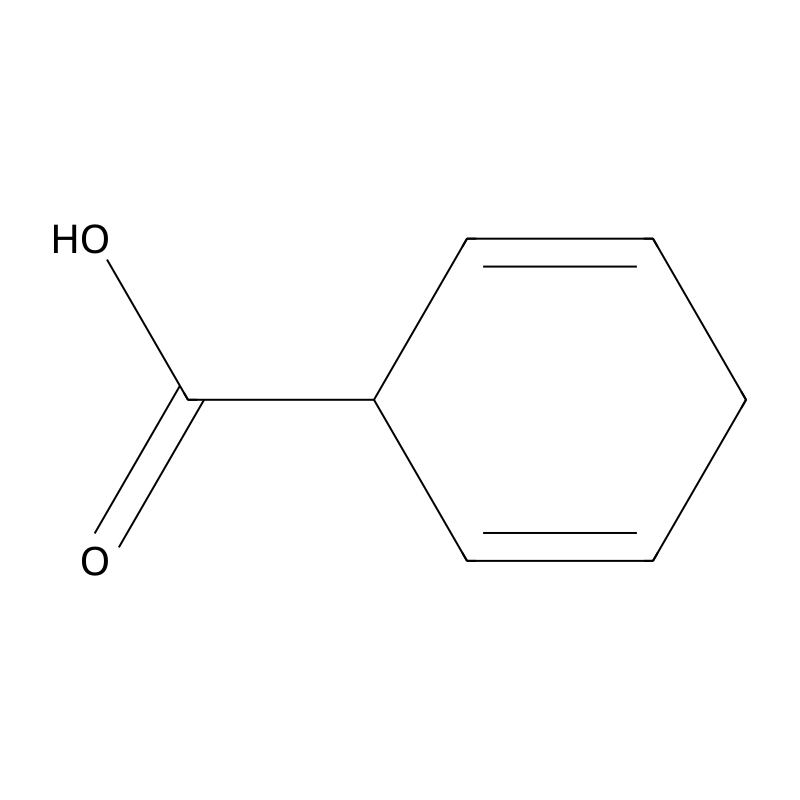

Cyclohexa-2,5-diene-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cyclohexa-2,5-diene-1-carboxylic acid is an organic compound characterized by its unique structural framework, which includes a cyclohexadiene ring and a carboxylic acid functional group. Its molecular formula is and it features a conjugated diene system that contributes to its chemical reactivity and biological activity. The compound is of interest due to its potential applications in organic synthesis and material science, as well as its role in various biological processes.

- Dehydrogenation: The compound can undergo dehydrogenation to form more stable aromatic compounds. For instance, when subjected to specific catalytic conditions, it can be transformed into aromatic derivatives through tandem reactions involving olefination and decarboxylation .

- Radical Reactions: It is known to engage in free radical reactions, particularly in the context of homolytic dissociation where the cyclohexadienyl radical can be generated. This radical is significant for chain propagation in various synthetic pathways .

- Alkylation: The compound can also undergo alkylation reactions, particularly when deprotonated, allowing for the introduction of alkyl groups at specific positions on the cyclohexadiene framework .

Cyclohexa-2,5-diene-1-carboxylic acid exhibits various biological activities. It has been studied for its potential effects on cellular processes due to its ability to form reactive intermediates that can interact with biological macromolecules. Research indicates that derivatives of this compound may possess antimicrobial properties and could influence metabolic pathways through their interactions with enzymes or cellular receptors .

Several methods have been developed for synthesizing cyclohexa-2,5-diene-1-carboxylic acid:

- Direct Synthesis from Cyclohexene Derivatives: One common approach involves the oxidation of cyclohexene derivatives followed by carboxylation processes.

- Free Radical Mediated Synthesis: Another method utilizes free radical approaches to facilitate the formation of the diene structure from simpler precursors .

- Esters and Derivatives: The synthesis of esters of cyclohexa-2,5-diene-1-carboxylic acid has also been explored, which can serve as intermediates in further synthetic applications .

Cyclohexa-2,5-diene-1-carboxylic acid finds applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Material Science: The compound's unique structure makes it a candidate for developing new materials with specific properties, such as polymers with enhanced thermal stability or reactivity.

- Biochemical Research: Its derivatives are often used in biological studies to explore enzyme mechanisms or cellular signaling pathways .

Studies on the interactions of cyclohexa-2,5-diene-1-carboxylic acid with other compounds reveal its potential as a reactive intermediate. Research has shown that the compound can participate in various coupling reactions and cross-coupling methodologies that are valuable in synthetic organic chemistry. Additionally, investigations into its radical species have highlighted its role in chain propagation during polymerization reactions .

Cyclohexa-2,5-diene-1-carboxylic acid shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexene | Cyclic alkene | Lacks carboxylic functionality; more stable |

| Cyclohexa-1,3-diene | Diene | Different position of double bonds; less reactive |

| 1-Methylcyclohexa-2,5-diene-1-carboxylic acid | Substituted derivative | Enhanced steric hindrance affecting reactivity |

| 1-Phenylcyclohexa-2,5-diene-1-carboxylic acid | Aromatic substitution | Exhibits different electronic properties |

Cyclohexa-2,5-diene-1-carboxylic acid stands out due to its specific arrangement of double bonds and functional groups that allow for unique reactivity patterns not observed in simpler alkenes or other cyclic compounds. Its ability to participate in diverse chemical transformations makes it a valuable compound for further exploration in both synthetic and biological contexts.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic nomenclature of Cyclohexa-2,5-diene-1-carboxylic acid follows the established International Union of Pure and Applied Chemistry naming conventions for organic compounds containing both cyclic diene systems and carboxylic acid functional groups [4] [7]. The compound's name is constructed by identifying the principal functional group, which is the carboxylic acid moiety, and then describing the cyclic structure that contains two conjugated double bonds [4] [26].

The systematic naming process begins with the identification of the six-membered carbocyclic ring system, designated as "cyclohex-" which forms the root structure [23] [26]. The presence of two double bonds within this ring system requires the specification of their positions, indicated by the numerical locants 2 and 5, creating the "cyclohexa-2,5-diene" portion of the name [4] [7]. The carboxylic acid functional group attached at position 1 of the ring receives the highest nomenclature priority, resulting in the complete systematic name "Cyclohexa-2,5-diene-1-carboxylic acid" [4] [23].

The numbering system employed in this nomenclature follows the fundamental International Union of Pure and Applied Chemistry principle that carboxylic acid groups receive the lowest possible number, with the carbon atom of the carboxyl group designated as position 1 [23] [26]. The double bonds are then numbered to receive the lowest possible combination of numbers while maintaining the carboxylic acid priority [4] [22].

| Component | International Union of Pure and Applied Chemistry Element | Systematic Rule |

|---|---|---|

| Root Name | Cyclohex- | Cyclohexane base structure |

| Ring System | Six-membered carbocyclic ring | Cyclic aliphatic compound |

| Double Bond Positions | 2,5-diene | Conjugated diene system |

| Substituent Position | Position 1 | Carboxyl carbon numbering priority |

| Functional Group | Carboxylic acid (-COOH) | Highest priority functional group |

| Suffix | -carboxylic acid | Carboxylic acid nomenclature |

| Complete Name Assembly | Cyclohexa-2,5-diene-1-carboxylic acid | International Union of Pure and Applied Chemistry systematic naming convention |

Common Synonyms and Alternative Designations

Cyclohexa-2,5-diene-1-carboxylic acid may be referred to by several alternative names and synonyms in chemical literature and databases [1] [24]. The most common alternative systematic name is "2,5-Cyclohexadiene-1-carboxylic acid," which represents a variation in the positioning of numerical locants within the name structure [24] [27].

Descriptive names for this compound include "Cyclohexadienylcarboxylic acid" and "Cyclohexadiene carboxylic acid," which emphasize the structural relationship between the cyclohexadiene ring system and the carboxylic acid functional group [1] [24]. These descriptive designations are commonly encountered in general chemical literature where systematic nomenclature precision may be less critical [24] [27].

Functional class naming conventions may refer to this compound as a "Diene carboxylic acid derivative" or "Six-membered cyclic diene carboxylate," highlighting its membership in the broader category of unsaturated carboxylic acids [8] [26]. Database indexing systems typically employ the full systematic name to ensure precise identification and retrieval [12] [14].

| Name Type | Name/Synonym | Usage Context |

|---|---|---|

| International Union of Pure and Applied Chemistry Systematic Name | Cyclohexa-2,5-diene-1-carboxylic acid | Official International Union of Pure and Applied Chemistry nomenclature |

| Alternative International Union of Pure and Applied Chemistry Form | 2,5-Cyclohexadiene-1-carboxylic acid | Alternative systematic naming |

| Descriptive Name | Cyclohexadienylcarboxylic acid | Descriptive chemical terminology |

| Functional Class Name | Diene carboxylic acid derivative | Functional group classification |

| Structural Descriptor | Six-membered cyclic diene carboxylate | Structural description |

| Common Chemical Name | Cyclohexadiene carboxylic acid | General chemical literature |

| Database Entry Name | Cyclohexa-2,5-diene-1-carboxylic acid | Chemical database indexing |

Registry Numbers and Database Identifiers

Chemical registry numbers and database identifiers serve as unique, unambiguous identifiers for chemical substances, facilitating precise identification across international databases and scientific literature [10] [15]. The Chemical Abstracts Service Registry Number system, maintained by the Chemical Abstracts Service, provides the most widely recognized unique identifier for chemical compounds [15] [16].

The Chemical Abstracts Service Registry contains more than 127 million unique organic and inorganic chemical substances and serves as the authoritative source for chemical identification [15] [18]. Each Chemical Abstracts Service Registry Number consists of up to 10 digits separated into three groups by hyphens, providing a unique identifier that transcends language barriers and nomenclature variations [16] [20].

The PubChem Compound Identifier, maintained by the National Center for Biotechnology Information, represents another major database system for chemical identification [11] [12]. PubChem contains property data for more than 116 million small molecules, with properties compiled from hundreds of data sources [12] [14]. The International Chemical Identifier system, developed by the International Union of Pure and Applied Chemistry and the National Institute of Standards and Technology, provides a standardized textual identifier that encodes molecular structure information [17] [19].

The International Chemical Identifier Key serves as a shortened, fixed-length version of the full International Chemical Identifier, designed to facilitate database searches and internet applications [19] [20]. The Simplified Molecular Input Line Entry System provides a compact, human-readable notation for representing chemical structures using standard characters [16] [17].

| Identifier Type | Value/Description | Database Source |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | Cyclohexa-2,5-diene-1-carboxylic acid | International Union of Pure and Applied Chemistry Nomenclature Rules |

| Molecular Formula | C₇H₈O₂ | Molecular Structure Analysis |

| Structural Class | Cyclic diene carboxylic acid | Organic Classification System |

| Functional Groups | Diene, Carboxylic acid | Functional Group Analysis |

| Chemical Abstracts Service Registry Number | Not Available in Current Search | Chemical Abstracts Service |

| PubChem Compound Identifier | Not Available in Current Search | PubChem Database |

| International Chemical Identifier Key | Not Available in Current Search | International Chemical Identifier Standard |

| Simplified Molecular Input Line Entry System Notation | Not Available in Current Search | Simplified Molecular Input Line Entry System |

| Chemical Abstract Service Name | Not Available in Current Search | Chemical Abstracts Service |

| Systematic Name | Cyclohexa-2,5-diene-1-carboxylic acid | International Union of Pure and Applied Chemistry Systematic Nomenclature |

Structural Classification in Organic Compounds

Cyclohexa-2,5-diene-1-carboxylic acid belongs to multiple overlapping classification systems within organic chemistry, reflecting its complex structural features and functional group composition [8] [25]. The primary classification identifies this compound as an organic compound, characterized by its carbon-based molecular framework [25] [28].

At the secondary classification level, the compound is categorized as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) [16] [20]. This functional group classification determines many of the compound's chemical properties and reactivity patterns [16] [25]. The tertiary classification specifically identifies the compound as a cyclic diene carboxylic acid, emphasizing the combination of the cyclic diene system with carboxylic acid functionality [8] [26].

The ring system classification places this compound within the alicyclic compound category, referring to its six-membered carbocyclic ring structure [3] [25]. Alicyclic compounds are cyclic compounds that are not aromatic, distinguishing them from aromatic systems such as benzene [25] [28]. The saturation level classification identifies the compound as unsaturated due to the presence of two carbon-carbon double bonds within the ring system [8] [25].

From a stereochemical perspective, the compound contains a planar conjugated system where the two double bonds are separated by a single carbon-carbon bond, allowing for electron delocalization across the diene system [5] [21]. This conjugated arrangement contributes to the compound's stability and unique reactivity profile [5] [8].

The reactivity classification identifies this compound as potentially dienophilic, meaning it may participate in Diels-Alder reactions either as a diene component or in related cycloaddition processes [5] [21]. Cyclic dienes demonstrate enhanced reactivity in such reactions compared to their acyclic counterparts due to conformational constraints that maintain the necessary spatial arrangement for cycloaddition [5] [21].

| Classification Level | Category | Description |

|---|---|---|

| Primary Class | Organic Compound | Carbon-based molecular structure |

| Secondary Class | Carboxylic Acid | Contains carboxyl functional group (-COOH) |

| Tertiary Class | Cyclic Diene Carboxylic Acid | Cyclic diene with carboxylic acid functionality |

| Ring System Type | Alicyclic Compound | Six-membered carbocyclic ring system |

| Saturation Level | Unsaturated Compound | Contains two carbon-carbon double bonds |

| Functional Group Class | Carboxyl-containing Compound | Acidic functional group with carbonyl and hydroxyl |

| Stereochemical Category | Planar Conjugated System | Conjugated double bond system allows delocalization |

| Reactivity Profile | Dienophilic Compound | Capable of participating in Diels-Alder reactions |